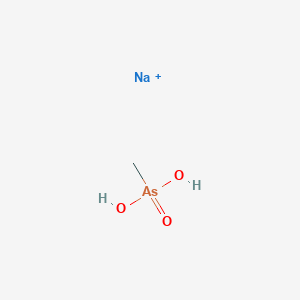

Sodium methylarsonate

説明

特性

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

CAS番号 |

144-21-8 |

分子式 |

CH5AsNaO3 |

分子量 |

162.960 g/mol |

IUPAC名 |

sodium methylarsonic acid |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

InChIキー |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

正規SMILES |

C[As](=O)(O)O.[Na] |

Color/Form |

Hydrated crystals containing 5H2O or 6H2O Monoclinic spear-shaped plates from absolute alcohol White crystalline solid |

密度 |

1.04 g/ml |

melting_point |

355 °C Melting point 132-139 °C /Disodium methanearsonate hexahydrate/ |

他のCAS番号 |

144-21-8 2163-80-6 |

物理的記述 |

Colorless hygroscopic solid; [Hawley] |

ピクトグラム |

Acute Toxic; Environmental Hazard |

関連するCAS |

124-58-3 (Parent) |

賞味期限 |

DECOMPOSED BY STRONG OXIDIZING & REDUCING AGENTS. /Decomposes/ slowly at elevated temperatures. Stable to hydrolysis. |

溶解性 |

Soluble in methanol; practically insoluble in most organic solvents Soluble in water (300 g/l at 25 °C) In water, 4.32X10+5 mg/l @ 25 °C |

同義語 |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

蒸気圧 |

0.0000001 [mmHg] 10-7 mm Hg @ 25 °C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Methylarsonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium methylarsonate (B1206947). The information is presented to support research, scientific analysis, and evaluation for drug development and environmental studies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Chemical Identity and Structure

Sodium methylarsonate, also known by its common name MSMA (Monosodium methanearsonate), is an organoarsenic compound. It is the monosodium salt of methylarsonic acid.

| Identifier | Value |

| Chemical Name | Sodium hydrogen methylarsonate |

| CAS Number | 2163-80-6[1][2] |

| Molecular Formula | CH₄AsNaO₃[3] |

| Molecular Weight | 161.95 g/mol [4] |

| IUPAC Name | sodium hydroxy(methyl)arsinate[3] |

| Synonyms | Monosodium methanearsonate, MSMA, Ansar 170, Daconate, Gepiron, Mesamate[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various applications and environmental conditions.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White, odorless crystalline solid. May also appear as a colorless to red or green solution.[3] | |

| Melting Point | 113-116 °C | [1] |

| Boiling Point | Decomposes | [3] |

| Density | 1.50 g/cm³ | |

| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | |

| Water Solubility | ≥10 g/100 mL at 22 °C | [1] |

| Solubility in Organic Solvents | Soluble in methanol; practically insoluble in most organic solvents. | [5] |

| pKa | pKa1 = 4.1; pKa2 = 9.02 | |

| Stability | Stable to hydrolysis. Decomposed by strong oxidizing and reducing agents. When heated to decomposition, it emits toxic fumes of arsenic and sodium oxide.[5] |

Synthesis and Commercial Production

This compound is commercially produced through a two-step process. The synthesis begins with methylarsonic acid, which is then neutralized.

An alternative patented method involves the methylation of an aqueous solution of sodium arsenite with methyl chloride at elevated temperatures and pressures.[6][7] This process can be promoted by a mixture of a liquid hydrocarbon and a saturated aliphatic ketone to increase yield and reduce reaction time.[6]

Biological Activity and Signaling Pathways

This compound is a selective, contact herbicide.[8] Its primary mode of action in plants involves the disruption of key metabolic processes. It is absorbed through the foliage and interferes with photosynthesis and protein synthesis, ultimately leading to the death of the plant.[9][10]

While organoarsenicals like MSMA are generally less toxic than inorganic arsenic forms, they pose environmental and health risks.[4] In soil, MSMA can be transformed by microorganisms through demethylation into more toxic inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)).[11] This conversion can lead to the contamination of soil and, through runoff, drinking water.[12]

In animal studies, this compound has been shown to cause toxic nephrosis and hemorrhagic gastritis in cattle at repeated doses.[13] The pentavalent form of arsenic in MSMA is considered less toxic than the trivalent inorganic form, but it may be converted to the trivalent form within the animal body.[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the sample. The sample height should be approximately 3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an initial determination, heat the sample rapidly and observe the approximate temperature at which it melts.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat it, slowing the rate of temperature increase to 1-2 °C per minute as the approximate melting point is approached.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid is visible.

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid.

-

The two recorded temperatures represent the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups. The KBr pellet method is commonly used for solid samples.

Materials:

-

FTIR spectrometer

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press

-

This compound sample

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder. This minimizes light scattering.[14][15]

-

-

Pellet Formation:

-

Transfer the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet may indicate insufficient grinding or moisture.[14]

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound. Expected characteristic peaks would include those for C-H, As-C, and As=O bonds.

-

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

NMR spectrometer

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Deuterium (B1214612) oxide, D₂O, due to the high water solubility of the sample)

-

Internal standard (optional, e.g., DSS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a small vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O) to the vial.[16]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be clear and free of any particulate matter.[16][17]

-

If an internal standard is used, add a small, known amount to the solution.

-

Carefully transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C).

-

Acquire the spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectrum.

-

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and structure. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.[18]

Materials:

-

LC-MS system with an ESI source

-

Appropriate LC column (e.g., C18)

-

High-purity solvents for the mobile phase (e.g., acetonitrile, water with formic acid)

-

This compound sample

-

Syringe filters

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the initial mobile phase solvent.

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.

-

-

LC-MS Analysis:

-

Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature.

-

Optimize the ESI-MS parameters, such as capillary voltage, nebulizer gas flow, and source temperature, by infusing a standard solution of the analyte directly into the mass spectrometer.[18]

-

Inject the prepared sample into the LC-MS system.

-

Acquire data in full scan mode to identify the parent ion. The expected ion would correspond to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

For structural confirmation, perform tandem MS (MS/MS) to generate fragment ions.

-

This guide provides a foundational understanding of the chemical and physical properties of this compound, supported by standardized experimental protocols and visual workflows. This information is intended to be a valuable resource for professionals in research and development.

References

- 1. This compound | 2163-80-6 [chemnet.com]

- 2. CAS 2163-80-6: Monosodium methanearsonate | CymitQuimica [cymitquimica.com]

- 3. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 5. Dithis compound | CH3AsNa2O3 | CID 8947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3397218A - Process for preparing sodium methyl arsonate - Google Patents [patents.google.com]

- 7. US2442372A - Method of manufacturing sodium methyl arsonate - Google Patents [patents.google.com]

- 8. Monothis compound [sitem.herts.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. organomation.com [organomation.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

An In-depth Technical Guide to the Synthesis and Commercial Production of Monosodium Methylarsonate (MSMA)

For Researchers, Scientists, and Drug Development Professionals

Monosodium methylarsonate (B1206947) (MSMA), an organoarsenical compound, has been historically utilized as a selective, post-emergence herbicide. This technical guide provides a comprehensive overview of its synthesis and commercial production, detailing the underlying chemical principles, experimental protocols, and industrial-scale manufacturing processes.

Core Synthesis Pathways

The commercial production of monosodium methylarsonate is primarily a two-step process: the synthesis of its precursor, methylarsonic acid (MAA), followed by a neutralization reaction. There are two main historical routes for the synthesis of methylarsonic acid.

Synthesis of Methylarsonic Acid (MAA)

A historically significant method for the synthesis of methylarsonic acid is the Meyer reaction. This process involves the methylation of a trivalent arsenic compound, such as arsenous acid (As(OH)₃), using a methylating agent like methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydroxide (B78521), NaOH). The reaction proceeds via oxidative alkylation at the arsenic center, increasing its oxidation state from +3 to +5.

The overall chemical equation for the Meyer reaction is: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O

Another prominent industrial method involves the reaction of arsenic trioxide (As₂O₃) with a methylating agent. One such process utilizes methyl chloride (CH₃Cl) in an aqueous solution of sodium hydroxide.[1] This reaction is typically carried out under pressure to facilitate the methylation of the sodium arsenite formed in situ.

A variation of this method employs dimethyl sulfate (B86663) ((CH₃)₂SO₄) as the methylating agent in a sodium hydroxide solution containing arsenic trioxide.

Neutralization to Monothis compound (MSMA)

The final step in the commercial production of MSMA is the neutralization of methylarsonic acid with sodium hydroxide.[2] This acid-base reaction is conducted in an aqueous solution under controlled, mild conditions to yield the monosodium salt.

The chemical equation for the neutralization step is: CH₃AsO(OH)₂ + NaOH → CH₃AsO(OH)ONa + H₂O

Commercial Production Process

The industrial-scale production of monothis compound is a well-defined process that integrates the synthesis of methylarsonic acid and its subsequent conversion to MSMA, followed by purification.

Synthesis of Methylarsonic Acid

Commercial production of methylarsonic acid often begins with the reaction of arsenic trioxide with a methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.[3] This process typically includes neutralization and oxidation steps to produce the organoarsenic acid.[3]

Neutralization

The synthesized methylarsonic acid is then carefully neutralized with sodium hydroxide in an aqueous solution. This reaction is generally carried out under mild conditions to form the monosodium salt.[2]

Purification

Following the neutralization reaction, the resulting MSMA solution undergoes purification, which primarily involves concentration and crystallization.[2] The solution is concentrated to induce supersaturation, followed by controlled cooling to promote the formation of MSMA crystals. The solid product is then separated from the mother liquor, typically through filtration, and subsequently dried. For higher purity, recrystallization from solvents like ethanol (B145695) or acetone (B3395972) may be employed.[3]

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines the general laboratory-scale procedures for the key synthesis steps.

Laboratory Synthesis of Methylarsonic Acid (Meyer Reaction)

-

Preparation of Sodium Arsenite: Dissolve arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide (NaOH). The molar ratio should be carefully controlled to ensure the complete formation of sodium arsenite (NaAsO₂).

-

Methylation: To the sodium arsenite solution, add methyl iodide (CH₃I). The reaction mixture is then heated under reflux for several hours.

-

Isolation: After the reaction is complete, the mixture is cooled, and any unreacted starting materials are removed. The solution is then acidified to precipitate methylarsonic acid.

-

Purification: The crude methylarsonic acid can be purified by recrystallization from water or a suitable organic solvent.

Laboratory Synthesis of Monothis compound

-

Dissolution: Dissolve a known quantity of purified methylarsonic acid in water.

-

Neutralization: Slowly add a stoichiometric amount of sodium hydroxide solution while monitoring the pH. The target pH should be maintained to ensure the formation of the monosodium salt.

-

Crystallization: Concentrate the resulting solution by heating to evaporate a portion of the water. Allow the concentrated solution to cool slowly to facilitate the crystallization of MSMA.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water or a suitable solvent, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of monothis compound.

| Parameter | Value | Reference |

| Physical State | White crystalline solid | [4] |

| Molecular Weight | 161.95 g/mol | [5] |

| Solubility | Soluble in water | [4] |

Table 1: Physical and Chemical Properties of Monothis compound

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Arsenous Acid | Methyl Iodide | Methylarsonic Acid | Basic solution |

| Arsenic Trioxide | Methyl Chloride/Dimethyl Sulfate | Methylarsonic Acid | Controlled conditions, may involve pressure |

| Methylarsonic Acid | Sodium Hydroxide | Monothis compound | Aqueous solution, mild conditions |

Table 2: Overview of Synthesis Reactions

Mandatory Visualizations

Synthesis Pathway of Monothis compound

Caption: Synthesis pathway of Monothis compound.

Commercial Production Workflow of Monothis compound

Caption: Commercial production workflow for MSMA.

References

- 1. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monothis compound [sitem.herts.ac.uk]

- 3. Methylarsonic acid [sitem.herts.ac.uk]

- 4. CAS 2163-80-6: Monosodium methanearsonate | CymitQuimica [cymitquimica.com]

- 5. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

Biochemical Pathways Affected by Sodium Methylarsonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylarsonate (B1206947), a pentavalent organoarsenical, and its more toxic trivalent metabolite, monomethylarsonous acid (MMA(III)), are significant compounds of interest in toxicology and pharmacology. Understanding their impact on cellular functions is crucial for assessing environmental and occupational health risks, as well as for exploring potential therapeutic applications of arsenic-containing compounds. This technical guide provides a comprehensive overview of the core biochemical pathways affected by sodium methylarsonate, with a focus on its metabolic activation, induction of oxidative stress, mitochondrial dysfunction, and modulation of key signaling cascades involved in inflammation and apoptosis. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the molecular interactions at play.

Metabolism of this compound

This compound (MMA(V)) itself is relatively inert. Its toxicity is largely dependent on its metabolic conversion to the more reactive trivalent form, monomethylarsonous acid (MMA(III))[1]. This metabolic activation is a critical initiating event in its mechanism of action. The detoxification pathway for inorganic arsenic and its methylated metabolites involves a series of reduction and oxidative methylation steps, ultimately leading to the formation of dimethylarsinic acid (DMA(V)), which is more readily excreted[2][3].

Core Biochemical Pathways Modulated by this compound and its Metabolites

The cellular response to this compound and MMA(III) is multifaceted, primarily revolving around the induction of oxidative stress and subsequent activation of stress-response signaling pathways.

Oxidative Stress Induction

A primary and well-documented effect of MMA(III) is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defense mechanisms[1][4]. This elevated ROS can lead to widespread damage to cellular macromolecules, including lipids, proteins, and DNA.

Nrf2-Mediated Antioxidant Response

Cells counteract oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Both arsenite and MMA(III) are potent inducers of the Nrf2-mediated antioxidant response[4][5][6][7]. The mechanism of Nrf2 activation by these arsenicals is distinct from that of other inducers. Arsenic enhances the interaction between Keap1 and Cul3, components of the E3 ubiquitin ligase complex that targets Nrf2 for degradation. This enhanced interaction impairs the ligase activity, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent transcription of antioxidant response element (ARE)-dependent genes[5][6].

Mitochondrial Dysfunction

MMA(III) is a potent mitochondrial toxicant[4]. It disrupts mitochondrial function through several mechanisms, including the inhibition of key mitochondrial enzymes like pyruvate (B1213749) dehydrogenase[8], leading to impaired cellular respiration and a decrease in ATP production. This mitochondrial dysfunction is a significant source of MMA(III)-induced ROS production[4].

Inflammatory Response

Chronic exposure to low concentrations of MMA(III) has been shown to elicit a pro-inflammatory response. This includes the upregulation and increased secretion of inflammatory cytokines such as IL-6, IL-8, and CXCL2 in human bronchial epithelial cells[1][6]. This inflammatory response is often linked to the activation of key signaling pathways, including NF-κB and MAPKs.

Apoptosis (Programmed Cell Death)

Arsenic compounds, including the metabolites of this compound, are known inducers of apoptosis[9][10][11][12]. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The activation of mitogen-activated protein kinase (MAPK) signaling pathways, particularly p38 MAPK and JNK, is a common feature of arsenic-induced apoptosis[10][12].

Data Presentation: Quantitative Effects of this compound Metabolites

The following tables summarize quantitative data on the cytotoxic and biochemical effects of monomethylarsonous acid (MMA(III)).

Table 1: Cytotoxicity of Monomethylarsonous Acid (MMA(III))

| Cell Line/Model | Assay | Endpoint | MMA(III) Concentration | Result | Reference |

| Chang Human Hepatocytes | Lactate Dehydrogenase (LDH) | LC50 | 6 µM | MMA(III) is significantly more toxic | [13] |

| Chang Human Hepatocytes | Potassium (K+) Leakage | LC50 | 6.3 µM | than arsenite (LC50 = 19.8 - 68 µM). | [13] |

| Chang Human Hepatocytes | XTT Assay | LC50 | 13.6 µM | [13] | |

| Bovine Aortic Endothelial Cells (BAEC) | Cytotoxicity Assay | IC50 | ~1.7 µM | MMA(III) is more toxic than arsenite (IC50 = ~24.1 µM). | [9] |

| WI-38 Human Lung Fibroblasts | MTT Assay | IC50 | 6 µM | Lower concentrations showed a stimulatory effect. | [14] |

Table 2: Biochemical Effects of Monomethylarsonous Acid (MMA(III))

| Parameter Measured | Cell Line/Model | MMA(III) Concentration | Effect | Reference |

| Pyruvate Dehydrogenase Inhibition | Hamster Kidney | 59.9 µM | 50% inhibition (IC50) | [8] |

| Pyruvate Dehydrogenase Inhibition | Purified Porcine Heart | 17.6 µM | 50% inhibition (IC50) | [8] |

| eNOS Phosphorylation | Bovine Aortic Endothelial Cells | 0.75 µM | Significant increase after 15 minutes of exposure. | [9] |

| IL-8 Secretion (P. aeruginosa stimulated) | Human Bronchial Epithelial Cells | 5 ppb | Significant increase in secretion. | [6] |

| IL-6 Secretion (P. aeruginosa stimulated) | Human Bronchial Epithelial Cells | 5 ppb | Significant increase in secretion. | [6] |

| CXCL2 Secretion (P. aeruginosa stimulated) | Human Bronchial Epithelial Cells | 10 ppb | Increase in secretion from ~500 pg/mL to ~1000 pg/mL. | [6] |

| Thioredoxin Reductase (TrxR) Activity | WI-38 Human Lung Fibroblasts | 0.2 µM | Increased activity to 14.7 nmol/min/mg (control: 9.88 nmol/min/mg). | [14] |

| Thioredoxin Reductase (TrxR) Activity | WI-38 Human Lung Fibroblasts | 2 µM | Decreased activity to 6.33 nmol/min/mg. | [14] |

| Basal Oxygen Consumption Rate | Vascular Smooth Muscle Cells | Not specified | Significantly decreased. | [11] |

| Maximal Oxygen Consumption Rate | Vascular Smooth Muscle Cells | Not specified | Significantly decreased. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and treat the cells with various concentrations of this compound or MMA(III) in serum-free medium for the desired time period. Include a vehicle control (e.g., water or DMSO) and a positive control (e.g., H2O2).

-

Probe Loading: After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in warm PBS to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Express the results as a fold change in fluorescence relative to the vehicle control. Normalize to cell viability if necessary (e.g., using an MTT or crystal violet assay performed in parallel).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound or MMA(III) for the indicated time to induce apoptosis. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA, then combine with the supernatant to collect any floating apoptotic cells. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution). Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for p38 MAPK Activation

Principle: Activation of p38 MAPK involves its phosphorylation at specific threonine and tyrosine residues. Western blotting using antibodies specific for the phosphorylated form of p38 allows for the detection and quantification of its activation state.

Protocol:

-

Cell Lysis: After treatment with this compound or MMA(III), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a loading control protein like GAPDH or β-actin.

-

Densitometry: Quantify the band intensities using image analysis software. Express the level of phosphorylated p38 as a ratio to total p38.

Mitochondrial Complex I Activity Assay

Principle: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) activity can be measured by following the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from control and treated cells or tissues using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer containing potassium phosphate (B84403) buffer, magnesium chloride, and a substrate for Complex I (e.g., NADH).

-

Sample Addition: Add a small amount of the isolated mitochondria (e.g., 20-50 µg of protein) to each well.

-

Initiation of Reaction: Initiate the reaction by adding a suitable electron acceptor, such as decylubiquinone.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a plate reader.

-

Inhibitor Control: To determine the specific activity of Complex I, run parallel reactions in the presence of a Complex I inhibitor, such as rotenone (B1679576).

-

Calculation of Activity: The specific Complex I activity is the rotenone-sensitive rate of NADH oxidation, calculated by subtracting the rate of NADH oxidation in the presence of rotenone from the total rate. Express the activity as nmol NADH oxidized/min/mg mitochondrial protein.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows discussed in this guide.

Conclusion

This compound, primarily through its trivalent metabolite MMA(III), exerts significant effects on a range of critical biochemical pathways. The induction of oxidative stress appears to be a central mechanism, leading to mitochondrial dysfunction and the activation of cellular defense and stress-response pathways, including the Nrf2 and MAPK signaling cascades. These events can culminate in pro-inflammatory responses and programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals in drug development to further investigate the toxicological and potential pharmacological properties of this organoarsenical compound. A thorough understanding of these molecular mechanisms is essential for the development of strategies to mitigate arsenic-induced toxicity and for the rational design of novel therapeutics.

References

- 1. Monomethylarsonous Acid (MMAIII) Has an Adverse Effect on the Innate Immune Response of Human Bronchial Epithelial Cells to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity of Arsenic (III) on Isolated Liver Mitochondria: A New Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential roles of m6A modification in regulating the inflammatory response in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethylarsonous Acid (MMAIII) Has an Adverse Effect on the Innate Immune Response of Human Bronchial Epithelial Cells to Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 7. assaygenie.com [assaygenie.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Environmentally Relevant Concentrations of Arsenite and Monomethylarsonous Acid Inhibit IL-7/STAT5 Cytokine Signaling Pathways in Mouse CD3+CD4−CD8− Double Negative Thymus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monomethylarsonous acid, but not inorganic arsenic, is a mitochondria-specific toxicant in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Microarray data analysis to identify differentially expressed genes and biological pathways associated with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure to monomethylarsonous acid (MMAIII) leads to altered selenoprotein synthesis in a primary human lung cell model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stability of Sodium Methylarsonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methylarsonate (B1206947) (MSMA), the monosodium salt of methylarsonic acid, is an organoarsenic compound with a history of use as a herbicide. An understanding of its molecular structure and stability is critical for assessing its environmental fate, toxicological profile, and potential applications in various scientific fields. This technical guide provides a comprehensive overview of the molecular architecture and stability of sodium methylarsonate, including detailed (where available) structural parameters, spectroscopic data, and stability profiles under various conditions. This document also outlines the experimental methodologies used to characterize this compound.

Molecular Structure

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a methylarsonate anion (CH₃AsO₃H⁻). The core of its chemical identity lies in the structure of the methylarsonate anion.

Connectivity and Bonding

The methylarsonate anion features a central arsenic (As) atom bonded to one methyl group (-CH₃) and three oxygen atoms. One of the oxygen atoms is part of a hydroxyl group (-OH), while the other two are bonded to the arsenic atom, with one carrying a negative charge. The sodium cation is ionically bonded to the negatively charged oxygen atom.

Molecular Geometry

Structural Parameters

The following table summarizes the key bond lengths and angles for methylarsonic acid, which serve as a reasonable approximation for the methylarsonate anion.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| As-C | 1.93 | [1] |

| As-O(1) | 1.73 | [1] |

| As-O(2) | 1.73 | [1] |

| As-O(3) | 1.66 | [1] |

| Bond Angles (°) | ||

| C-As-O(1) | 106.0 | [1] |

| C-As-O(2) | 106.0 | [1] |

| C-As-O(3) | 115.0 | [1] |

| O(1)-As-O(2) | 108.0 | [1] |

| O(1)-As-O(3) | 111.0 | [1] |

| O(2)-As-O(3) | 111.0 | [1] |

Note: These values are for methylarsonic acid and are used as an approximation for the methylarsonate anion.

References

Dissociation of Sodium Methylarsonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dissociation behavior of sodium methylarsonate (B1206947) in aqueous solutions. Sodium methylarsonate, the sodium salt of methylarsonic acid, is an organoarsenic compound. Understanding its dissociation is critical for predicting its chemical form, bioavailability, and potential interactions in various aqueous environments, a key consideration in toxicological and pharmaceutical research.

Core Concept: Dissociation of Methylarsonic Acid

This compound exists in solution as sodium ions (Na⁺) and methylarsonate ions. The behavior of the methylarsonate species is governed by the dissociation of its parent acid, methylarsonic acid (CH₃AsO(OH)₂). Methylarsonic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The equilibrium of these dissociation steps is dependent on the pH of the solution.

The dissociation can be represented by the following equilibria:

H₂L ⇌ HL⁻ + H⁺ (pKa₁) HL⁻ ⇌ L²⁻ + H⁺ (pKa₂)

Where:

-

H₂L represents methylarsonic acid (CH₃AsO₃H₂)

-

HL⁻ represents the monovalent methylarsonate anion (CH₃AsO₃H⁻)

-

L²⁻ represents the divalent methylarsonate anion (CH₃AsO₃²⁻)

The acid dissociation constants, pKa₁ and pKa₂, are the pH values at which the concentrations of the acid and its conjugate base are equal for each dissociation step.

Quantitative Data: Dissociation Constants

The acid dissociation constants (pKa) for methylarsonic acid have been determined experimentally. These values are crucial for predicting the predominant ionic species of methylarsonate at a given pH. The thermodynamic pKa values at 25°C are summarized in the table below.

| Dissociation Step | pKa Value | Reference |

| pKa₁ | 4.114 ± 0.01 | [1] |

| pKa₂ | 9.148 ± 0.01 | [1] |

Note: Some sources may report slightly different pKa values, which can be attributed to variations in experimental conditions such as temperature and ionic strength.[2][3][4][5]

Signaling Pathway: Dissociation Equilibrium

The following diagram illustrates the stepwise dissociation of methylarsonic acid in an aqueous solution as the pH increases.

Experimental Protocols: Determination of pKa Values

The determination of acid dissociation constants is a fundamental experimental procedure in chemical and pharmaceutical sciences. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration Methodology

This protocol outlines the general steps for determining the pKa values of methylarsonic acid using potentiometric titration.

Objective: To determine the pKa values of methylarsonic acid by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

-

Methylarsonic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized, degassed water

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (manual or automatic)

-

Beaker

-

Temperature probe

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of methylarsonic acid and dissolve it in a known volume of deionized, degassed water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

-

-

Titration Setup:

-

Immerse the calibrated pH electrode and the temperature probe into the methylarsonic acid solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized NaOH solution, ensuring no air bubbles are present in the tip.

-

Record the initial pH of the methylarsonic acid solution.

-

-

Titration Process:

-

Begin stirring the solution at a constant, moderate speed.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue this process, noting that smaller increments should be used near the expected equivalence points (where the pH changes rapidly). The titration should proceed well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence points from the titration curve. These are the points of maximum slope, which can be identified from the inflection points of the primary curve or the peaks of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa values can be determined from the pH at the half-equivalence points.

-

pKa₁ is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

pKa₂ is the pH at the point halfway between the first and second equivalence points.

-

-

For more accurate results, mathematical methods can be used to analyze the titration data and correct for factors such as ionic strength.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of pKa values using potentiometric titration.

References

Conceptual Models for the Environmental Fate of Monosodium Methanearsonate (MSMA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium methanearsonate (MSMA), an organic arsenical herbicide, has been utilized for post-emergent weed control in agricultural and turf management settings. Understanding its environmental fate is paramount for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the conceptual models governing the environmental transformation, transport, and persistence of MSMA. Key processes including microbial degradation, sorption-sequestration, and photodegradation are discussed in detail. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for critical studies are provided to facilitate further research. Additionally, signaling pathways and logical relationships are visualized using Graphviz (DOT language) to offer a clear and concise representation of the complex interactions governing MSMA's environmental behavior.

Introduction

Monosodium methanearsonate (MSMA) is a sodium salt of methanearsonic acid (MAA). Upon application, it dissociates, and the active component, the methanearsonate anion (CH₃AsO₃²⁻), undergoes a series of transformations in the environment. The ultimate fate of the arsenic (As) moiety is of primary concern due to its potential toxicity. The environmental behavior of MSMA is predominantly governed by microbial activity, sorption to soil and sediment particles, and to a lesser extent, photodegradation. This guide synthesizes current scientific understanding to provide a robust conceptual framework for the environmental fate of MSMA.

Core Environmental Processes

The environmental fate of MSMA is a multifaceted process involving several key pathways that determine its mobility, persistence, and transformation into various arsenic species.

Microbial Transformation: Methylation and Demethylation

Microbial activity is the primary driver of MSMA transformation in soil and aquatic environments. Two key microbial processes dictate the speciation of arsenic derived from MSMA: methylation and demethylation.

-

Demethylation: A critical transformation pathway is the microbial demethylation of methanearsonic acid (MAA) to inorganic arsenic (iAs), primarily in the form of arsenate (As(V)) under aerobic conditions. This process is of significant environmental concern as inorganic arsenic is generally more toxic than its organic precursor. The cleavage of the carbon-arsenic (C-As) bond is catalyzed by enzymes such as C-As lyase (ArsI).[1][2]

-

Methylation: Conversely, some microorganisms can further methylate MAA to dimethylarsinic acid (DMA).[3][4] This process is mediated by enzymes like arsenite S-adenosylmethionine methyltransferase (ArsM).[2][3][4][5][6] While DMA is generally less toxic than inorganic arsenic, it is more mobile in the environment.

The balance between these two opposing microbial processes significantly influences the overall risk associated with MSMA application.

Sorption and Sequestration

MSMA and its degradation products exhibit strong sorption to soil and sediment particles, which significantly limits their mobility and bioavailability.

-

Sorption: The arsenical compounds bind to mineral surfaces, particularly iron and aluminum oxides and clay particles.[7] This process is influenced by soil properties such as pH, organic matter content, and clay content. Higher organic carbon and clay content generally lead to stronger sorption.

-

Sequestration: Over time, the sorbed arsenic can become sequestered within the soil matrix, rendering it less available for microbial transformation or leaching. This sequestration process is a key factor in the long-term fate of arsenic from MSMA.

Due to this strong sorption and sequestration, MSMA and its primary degradation products are generally considered to have low mobility in most soil types, with a low potential to leach into groundwater.[7][8]

Photodegradation

Photodegradation, or the breakdown of a compound by light, can also contribute to the transformation of MSMA, particularly in aquatic environments or on soil surfaces. This process is generally considered a minor degradation pathway compared to microbial transformation. The presence of photosensitizing agents in the environment can influence the rate of photodegradation.

Quantitative Data on MSMA Environmental Fate

The following tables summarize quantitative data from various studies on the half-life and sorption of MSMA in soil, as well as the concentrations of its degradation products over time.

Table 1: Half-life of Monosodium Methanearsonate (MSMA) in Soil

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Sandy Loam | 1.2 | 6.5 | 25 | Field Capacity | 10-17 | FSSC (1975) |

| Silt Loam | 2.5 | 7.0 | 25 | Field Capacity | 14-21 | FSSC (1975) |

| Clay Loam | 3.1 | 7.2 | 25 | Field Capacity | 18-28 | FSSC (1975) |

| Loamy Sand | 0.8 | 6.8 | 20 | 60% WHC | 51 | Wood et al. (1981) |

WHC: Water Holding Capacity

Table 2: Soil Sorption Coefficients (Kd) for Methanearsonic Acid (MAA)

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Reference |

| Sandy Loam | 0.5 - 1.5 | 5 - 15 | 5.5 - 6.5 | 5 - 20 | Anderson et al. (1994) |

| Silt Loam | 1.5 - 3.0 | 15 - 25 | 6.0 - 7.0 | 20 - 50 | Anderson et al. (1994) |

| Clay | > 3.0 | > 30 | 6.5 - 7.5 | 50 - 200 | Anderson et al. (1994) |

Table 3: Concentration of MSMA and its Metabolites in Soil Over Time

| Time (days) | MSMA (% of applied) | DMA (% of applied) | Inorganic Arsenic (% of applied) | Soil Type | Reference |

| 0 | 100 | 0 | 0 | Sandy Loam | Johnson & Hiltbold (1969) |

| 7 | 75 | 10 | 5 | Sandy Loam | Johnson & Hiltbold (1969) |

| 30 | 40 | 25 | 15 | Sandy Loam | Johnson & Hiltbold (1969) |

| 90 | 15 | 30 | 25 | Sandy Loam | Johnson & Hiltbold (1969) |

| 0 | 100 | 0 | 0 | Silt Loam | Woolson & Kearney (1973) |

| 16 | 62 | 18 | 8 | Silt Loam | Woolson & Kearney (1973) |

| 64 | 25 | 35 | 20 | Silt Loam | Woolson & Kearney (1973) |

| 240 | 5 | 28 | 32 | Silt Loam | Woolson & Kearney (1973) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for studying the environmental fate of MSMA.

Soil Incubation Study for MSMA Degradation

Objective: To determine the rate of MSMA degradation and the formation of its metabolites in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Monosodium methanearsonate (MSMA), analytical grade

-

¹⁴C-labeled MSMA (optional, for tracing)

-

Incubation vessels (e.g., glass jars with gas-tight lids)

-

CO₂ traps (e.g., vials with NaOH solution)

-

Analytical instrumentation (e.g., HPLC-MS, GC-MS)

-

Standard laboratory equipment (balances, pipettes, etc.)

Procedure:

-

Soil Characterization: Analyze the soil for key properties including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

Soil Preparation: Adjust the moisture content of the soil to a predetermined level (e.g., 50-60% of water holding capacity). Pre-incubate the soil at the desired temperature (e.g., 25°C) for a period (e.g., 7 days) to allow the microbial community to stabilize.

-

MSMA Application: Prepare a stock solution of MSMA. Apply the MSMA solution evenly to the soil to achieve the desired concentration. If using ¹⁴C-MSMA, spike the unlabeled MSMA solution with the radiolabeled compound.

-

Incubation: Place a known amount of the treated soil into the incubation vessels. Include a CO₂ trap in each vessel to capture mineralized ¹⁴C-CO₂ (if applicable). Seal the vessels and place them in an incubator at a constant temperature in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample replicate vessels.

-

Extraction: Extract the soil samples using an appropriate solvent system (e.g., a mixture of methanol (B129727) and water) to recover MSMA and its metabolites.

-

Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS or GC-MS, to quantify the concentrations of MSMA, DMA, and inorganic arsenic. If ¹⁴C-MSMA was used, analyze the CO₂ traps for radioactivity to determine the extent of mineralization.

-

Data Analysis: Calculate the half-life of MSMA and the formation and decline of its metabolites over time.

Photodegradation Study of MSMA in Aqueous Solution

Objective: To evaluate the rate and products of MSMA photodegradation in an aqueous solution under controlled light conditions.

Materials:

-

Monosodium methanearsonate (MSMA), analytical grade

-

Purified water (e.g., Milli-Q)

-

Quartz reaction vessels

-

A light source with a defined spectrum and intensity (e.g., a xenon arc lamp simulating sunlight)

-

Analytical instrumentation (e.g., HPLC-MS)

-

Standard laboratory equipment

Procedure:

-

Solution Preparation: Prepare an aqueous solution of MSMA of a known concentration in purified water.

-

Photoreactor Setup: Place the MSMA solution in the quartz reaction vessels. Place the vessels in a photoreactor equipped with the chosen light source. Maintain a constant temperature throughout the experiment.

-

Irradiation: Irradiate the samples for a defined period. Include dark controls (vessels wrapped in aluminum foil) to account for any degradation not due to light.

-

Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

-

Analysis: Analyze the samples immediately using a suitable analytical method (e.g., HPLC-MS) to determine the concentration of MSMA and identify any photodegradation products.

-

Data Analysis: Plot the concentration of MSMA versus time to determine the photodegradation rate constant and half-life.

Analytical Method for MSMA and its Metabolites using HPLC-MS

Objective: To separate and quantify MSMA, DMA, and inorganic arsenic (As(V) and As(III)) in soil extracts or water samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS)

-

Anion-exchange column suitable for arsenic speciation

Reagents:

-

Mobile phase (e.g., ammonium (B1175870) carbonate or ammonium nitrate (B79036) buffer)

-

Stock standards of MSMA, DMA, As(V), and As(III)

Procedure:

-

Sample Preparation: Extract soil samples as described in the soil incubation protocol. Filter water samples to remove particulate matter.

-

Chromatographic Separation: Inject the sample extract or water sample onto the HPLC system. Use a gradient elution program with the chosen mobile phase to separate the different arsenic species on the anion-exchange column.

-

Mass Spectrometric Detection: Introduce the eluent from the HPLC into the mass spectrometer. Operate the MS in a mode that allows for the selective and sensitive detection of the target arsenic species (e.g., selected ion monitoring).

-

Quantification: Prepare a calibration curve using the stock standards of the arsenic species. Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Conceptual Model Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the environmental fate of MSMA.

MSMA Transformation Pathways in Soil

Caption: Microbial transformation pathways of MSMA in the soil environment.

Environmental Fate and Transport of MSMA

Caption: Conceptual model of MSMA's environmental fate and transport processes.

Enzymatic Pathways of MSMA Transformation

Caption: Key enzymatic pathways in the microbial transformation of arsenicals.

Conclusion

The environmental fate of monosodium methanearsonate is a complex interplay of microbial transformations, soil interactions, and photodegradation. The conceptual models presented in this guide, supported by quantitative data and detailed experimental protocols, provide a comprehensive framework for understanding these processes. Microbial demethylation to inorganic arsenic and strong sorption to soil particles are the most significant factors governing the environmental risk associated with MSMA use. Future research should continue to refine our understanding of the factors that control the balance between methylation and demethylation and the long-term bioavailability of sequestered arsenic. This knowledge is essential for developing effective risk assessment strategies and sustainable management practices for MSMA and other organoarsenical compounds.

References

- 1. Speciation of As(III), As(V), MMA and DMA in contaminated soil extracts by HPLC-ICP/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 5. The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Soil Metabolomics Predict Microbial Taxa as Biomarkers of Moisture Status in Soils from a Tidal Wetland - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissipation of monosodium methane arsonate (MSMA) on peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Demethylation of Monomethylarsonic Acid (MMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylarsonic acid (MMA), a methylated organoarsenical, is a compound of significant environmental and toxicological concern. Its presence in the environment is attributed to both anthropogenic activities, such as the use of herbicides, and the microbial methylation of inorganic arsenic. The transformation of MMA back to inorganic arsenic, a process known as demethylation, is a critical step in the biogeochemical cycling of arsenic and can influence its overall toxicity. This technical guide provides an in-depth overview of the microbial demethylation of MMA, focusing on the core biochemical pathways, key enzymes, and experimental methodologies used to study this process.

Core Signaling Pathway: The Two-Step Demethylation of MMA(V)

The microbial demethylation of pentavalent monomethylarsonic acid (MMA(V)) is often a two-step process involving the coordinated action of different microorganisms.[1] This pathway begins with the reduction of MMA(V) to its more reactive trivalent form, monomethylarsonous acid (MMA(III)). Subsequently, the carbon-arsenic (C-As) bond in MMA(III) is cleaved to release inorganic arsenite (As(III)).

Key Enzyme: ArsI - The C-As Lyase

The central enzyme responsible for the cleavage of the carbon-arsenic bond in MMA(III) is ArsI, a C-As lyase.[2][3][4][5] ArsI is a non-heme Fe(II)-dependent dioxygenase that catalyzes the oxidative cleavage of the C-As bond, converting trivalent organoarsenicals into inorganic arsenite (As(III)).[2][5] The catalytic mechanism involves the binding of both Fe(II) and the trivalent organoarsenical substrate to the active site.

Quantitative Data on MMA Demethylation

The efficiency of microbial MMA demethylation can vary significantly depending on the microbial species, environmental conditions, and the initial concentration of MMA.

| Microbial System | Substrate | Demethylation Rate/Efficiency | Reference |

| Mycobacterium neoaurum | MMA(V) | 27% conversion to inorganic arsenic after 28 days | [1] |

| Mycobacterium neoaurum | MMA(III) | 43% conversion to inorganic arsenic after 28 days | [1] |

| Paddy Soils | DMAs(V) | Nearly complete demethylation in 14 days in flooded paddy soils | [6] |

| Upland Soils | DMAs(V) | 40-100% of added DMAs(V) remaining after 14 days in flooded conditions | [6] |

Enzyme Kinetics:

While specific kinetic data for microbial ArsI with MMA(III) as a substrate is limited, studies on related enzymes provide some insight. For instance, a mammalian MMA(V) reductase, which catalyzes the initial reduction step, has been characterized.

| Enzyme | Substrate | Km | Vmax | Reference |

| Rabbit Liver MMA(V) Reductase | MMA(V) | 2.16 x 10-3 M | 10.3 µmol h-1 (mg of protein)-1 | [7] |

Experimental Protocols

Enrichment and Isolation of MMA-Demethylating Microorganisms from Soil

This protocol describes a method for enriching and isolating bacteria capable of demethylating MMA from a soil sample.

Materials:

-

Soil sample

-

Basal salt medium (BSM)

-

Monomethylarsonic acid (MMA(V)) solution (sterile)

-

Sterile culture tubes and Petri dishes

-

Incubator

-

Shaker

Procedure:

-

Enrichment Culture:

-

Prepare a basal salt medium (BSM) appropriate for the expected microbial diversity of the soil sample.

-

Add 1 gram of soil to 100 mL of BSM in a sterile flask.

-

Supplement the medium with a known concentration of MMA(V) as the sole carbon and energy source (e.g., 100 µM).

-

Incubate the flask at a suitable temperature (e.g., 28°C) with shaking (e.g., 150 rpm) for 7-14 days.

-

After incubation, transfer 1 mL of the enrichment culture to 99 mL of fresh BSM with MMA(V) and repeat the incubation. Perform several serial transfers to enrich for MMA-demethylating microorganisms.[8][9][10]

-

-

Isolation of Pure Cultures:

-

After several enrichment cycles, prepare serial dilutions of the final enrichment culture in sterile saline solution.

-

Plate 100 µL of each dilution onto BSM agar plates supplemented with MMA(V).

-

Incubate the plates until distinct colonies appear.

-

Pick individual colonies and streak them onto fresh BSM agar plates with MMA(V) to obtain pure cultures.

-

-

Screening for Demethylation Activity:

-

Inoculate each pure isolate into liquid BSM containing MMA(V).

-

After a suitable incubation period, analyze the culture supernatant for the disappearance of MMA and the appearance of inorganic arsenic using HPLC-ICP-MS.

-

ArsI Enzyme Activity Assay

This protocol outlines a method to measure the C-As lyase activity of a purified ArsI enzyme or a cell-free extract.

Materials:

-

Purified ArsI enzyme or cell-free extract

-

Buffer (e.g., MOPS, pH 7.2)

-

Monomethylarsonous acid (MMA(III)) solution (prepare fresh)

-

Fe(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Quenching solution (e.g., EDTA or hydrogen peroxide)

-

HPLC-ICP-MS for arsenic speciation analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the buffer, reducing agent, and Fe(II) solution.

-

Add the purified ArsI enzyme or cell-free extract to the reaction mixture.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the MMA(III) substrate.[11][12][13][14][15][16][17][18][19]

-

-

Incubation and Termination:

-

Incubate the reaction at the optimal temperature with gentle shaking.

-

At specific time points, take aliquots of the reaction mixture and terminate the reaction by adding a quenching solution.

-

-

Analysis:

-

Analyze the quenched samples by HPLC-ICP-MS to quantify the concentrations of MMA(III) and the product, inorganic arsenite (As(III)).

-

Calculate the enzyme activity based on the rate of product formation or substrate consumption.

-

Arsenic Speciation Analysis by HPLC-ICP-MS

This protocol provides a general framework for the separation and quantification of arsenic species in microbial culture samples.

Materials:

-

Microbial culture supernatant (filtered)

-

HPLC system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Anion-exchange column (e.g., Hamilton PRP-X100)

-

Mobile phase (e.g., ammonium (B1175870) phosphate (B84403) buffer)

-

Arsenic species standards (As(III), DMA, MMA, As(V), AsB)

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Dilute the sample with the mobile phase if necessary to bring the arsenic concentrations within the calibration range.[20]

-

-

Chromatographic Separation:

-

ICP-MS Detection:

-

Couple the outlet of the HPLC column to the nebulizer of the ICP-MS.

-

Tune the ICP-MS for optimal sensitivity for arsenic (m/z 75).

-

Acquire data in a time-resolved analysis mode to obtain chromatograms.

-

-

Quantification:

-

Identify the arsenic species in the sample by comparing their retention times to those of the standards.

-

Quantify the concentration of each species by integrating the peak areas and using a calibration curve generated from the standards.

-

Conclusion

The microbial demethylation of monomethylarsonic acid is a complex process involving specific enzymatic activities and often the synergistic action of different microbial populations. Understanding the underlying mechanisms and having robust experimental protocols are crucial for assessing the environmental fate of organoarsenicals and for developing potential bioremediation strategies. This guide provides a foundational understanding and practical methodologies for researchers and professionals working in this critical area of environmental science and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical Characterization of ArsI: A Novel C–As Lyase for Degradation of Environmental Organoarsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the ArsI C–As Lyase: Insights into the Mechanism of Degradation of Organoarsenical Herbicides and Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the ArsI C-As Lyase: Insights into the Mechanism of Degradation of Organoarsenical Herbicides and Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 7. lornajane.net [lornajane.net]

- 8. Custom-made medium approach for effective enrichment and isolation of chemolithotrophic iron-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effective Soil Extraction Method for Cultivating Previously Uncultured Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. Collection, Isolation and Enrichment of Naturally Occurring Magnetotactic Bacteria from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 18. researchgate.net [researchgate.net]

- 19. graphviz.org [graphviz.org]

- 20. agilent.com [agilent.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. advion.com [advion.com]

Methodological & Application

Application Note: Speciation Analysis of Sodium Methylarsonate using HPLC-ICP-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methylarsonate (B1206947), an organic arsenic compound, has been utilized as a herbicide and is a subject of interest in environmental and toxicological studies due to the varying toxicity of different arsenic species.[1] Speciation analysis, the quantitative determination of individual chemical forms of an element, is crucial for an accurate assessment of its biological and environmental impact. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely adopted technique for the separation and quantification of arsenic species with high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the speciation analysis of sodium methylarsonate, often analyzed as monomethylarsonic acid (MMA), in various matrices.

Principle of the Method

The method employs HPLC for the chromatographic separation of different arsenic species. The separation is typically achieved using anion-exchange or reversed-phase chromatography.[4][5] Following separation, the eluent from the HPLC is introduced into the ICP-MS system. In the high-temperature argon plasma of the ICP-MS, the arsenic compounds are atomized and ionized. The resulting arsenic ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). The detector measures the abundance of ions at a specific m/z, allowing for the sensitive and specific quantification of arsenic. By correlating the retention time from the HPLC with the signal from the ICP-MS, each arsenic species can be identified and quantified.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for accurate speciation analysis and should be optimized based on the sample matrix to ensure the stability of arsenic species.

Aqueous Samples (e.g., Water):

-

Collect the water sample in a clean, pre-rinsed container.

-

Filter the sample through a 0.45 µm membrane filter to remove particulate matter.

-

Acidify the sample to pH < 2 with high-purity nitric acid to preserve the arsenic species.

-

Store the sample at 4°C until analysis. For long-term storage, freezing is recommended.

Solid Samples (e.g., Soil, Biological Tissues):

-

Homogenize the solid sample to ensure uniformity.

-

Accurately weigh a representative portion of the sample (e.g., 0.1-0.5 g).

-

Perform an extraction to transfer the arsenic species into a liquid phase. A common method is ultrasonic or microwave-assisted extraction with a solution of trifluoroacetic acid or a mixture of methanol (B129727) and water.

-

Centrifuge the extract to separate the solid residue.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

The extract may require further dilution with the mobile phase to match the matrix of the calibration standards.

HPLC-ICP-MS Instrumentation and Conditions

The following tables outline typical instrumental parameters for the HPLC and ICP-MS systems. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Value |

| Column | Anion-exchange column (e.g., Hamilton PRP-X100, Agilent G3288-80000) or C18 reversed-phase column.[4][5] |

| Mobile Phase | Gradient or isocratic elution with an aqueous buffer. A common mobile phase for anion-exchange is ammonium (B1175870) carbonate or ammonium phosphate (B84403) buffer at a slightly alkaline pH.[4][6] |

| Flow Rate | 0.8 - 1.5 mL/min.[5][7] |

| Injection Volume | 20 - 100 µL.[4][7] |

| Column Temperature | 25 - 40°C. |

Table 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Parameters

| Parameter | Typical Value |

| RF Power | 1500 - 1600 W.[5] |

| Plasma Gas Flow | 12 - 15 L/min. |

| Auxiliary Gas Flow | 0.8 - 1.2 L/min. |

| Nebulizer Gas Flow | 0.9 - 1.1 L/min.[5] |

| Monitored m/z | 75 (for Arsenic).[5] |

| Collision/Reaction Cell Gas | Helium or hydrogen to minimize polyatomic interferences (e.g., ArCl⁺).[4] |

| Dwell Time | 100 - 300 ms. |

Data Presentation and Quantitative Analysis

Calibration curves are generated by analyzing a series of standard solutions containing known concentrations of this compound and other relevant arsenic species. The peak area of each species is plotted against its concentration. The concentration of this compound in the samples is then determined from the calibration curve.

Table 3: Summary of Quantitative Data for Monomethylarsonic Acid (MMA)

| Parameter | Reported Value | Reference |

| Linearity (r²) | > 0.999 | [8] |

| Limit of Detection (LOD) | 0.030 - 0.12 µg/L | [8][9] |

| Limit of Quantification (LOQ) | 0.10 - 0.29 µg/L | [8] |

| Recovery | 87.0% - 110.3% | [8] |

Mandatory Visualizations

Caption: Experimental workflow for this compound speciation analysis by HPLC-ICP-MS.

Caption: Chemical structures and biotransformation pathway of arsenic species.

Conclusion

The HPLC-ICP-MS technique provides a robust, sensitive, and selective method for the speciation analysis of this compound in various samples. The detailed protocol and instrumental parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. Accurate quantification of individual arsenic species is essential for understanding their toxicological profiles and environmental fate. Proper method validation, including the assessment of linearity, detection limits, and recovery, is crucial for obtaining reliable and defensible data.

References

- 1. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monothis compound [sitem.herts.ac.uk]

- 4. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. monomethylarsonic acid | EVISA's Glossary [speciation.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry Method for the Simultaneous Determination of Arsenic and Mercury Species in Human Urine [mdpi.com]

- 9. Low-level determination of six arsenic species in urine by High Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Sodium Methylarsonate in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium methylarsonate (B1206947), an organic arsenical compound, has been utilized as a pesticide and herbicide.[1][2] Its presence in water sources, arising from agricultural runoff and industrial discharge, is a significant environmental and health concern. The toxicity of arsenic is highly dependent on its chemical form, with inorganic species generally being more toxic than organic ones.[3][4] Therefore, the speciation analysis of arsenic, including the specific detection of sodium methylarsonate (monothis compound, MSMA or MMA), is crucial for accurate risk assessment and regulatory compliance.[5] This document provides detailed application notes and protocols for the determination of this compound in water using various advanced analytical techniques.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful and widely used technique for arsenic speciation due to its excellent sensitivity and selectivity.[3][6][7] The method combines the separation capabilities of HPLC with the sensitive elemental detection of ICP-MS.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Detection Limit (MMA) | 0.04 µg/L | [5] |

| Detection Limit (As) | < 30 ppt | [3] |

| Linearity (r²) | ≥0.999 | [1] |

| Mean Recovery | 87.2% - 108.7% | [5] |

| Relative Standard Deviation (RSD) | 1.1% - 9.0% | [5] |

Experimental Protocol

1. Sample Preparation:

-

Collect water samples in clean, pre-rinsed polyethylene (B3416737) bottles.

-

Acidify the samples to a pH < 2 with high-purity nitric acid to preserve the arsenic species.[8]

-

Filter the samples through a 0.45 µm membrane filter prior to analysis.[1][5]

2. HPLC-ICP-MS System and Conditions:

-

HPLC System: An Agilent 1200 series or similar, equipped with a quaternary pump, autosampler, and column oven.

-

ICP-MS System: An Agilent 7700x series or similar, equipped with a collision/reaction cell.

-

Chromatographic Column: A PRP-X100 anion exchange column (or equivalent) is commonly used for the separation of arsenic species.[5]

-